molecular formula C16H22BrNO3 B8124197 [1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No.: B8124197
M. Wt: 356.25 g/mol
InChI Key: LUYSHOAVUCDASF-UHFFFAOYSA-N
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Description

This compound features a cyclopropane ring substituted with a phenoxymethyl group bearing 3-bromo and 5-methyl substituents, linked to a carbamic acid tert-butyl ester. The tert-butyl carbamate group provides steric protection and metabolic stability, while the bromine and methyl groups on the aromatic ring influence electronic and steric properties.

Properties

IUPAC Name

tert-butyl N-[1-[(3-bromo-5-methylphenoxy)methyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-11-7-12(17)9-13(8-11)20-10-16(5-6-16)18-14(19)21-15(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYSHOAVUCDASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Cyclopropanation: Formation of the cyclopropyl group.

    Esterification: Formation of the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: Conversion of the bromine substituent to other functional groups.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic reagents such as sodium azide (NaN₃) and potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction could produce a primary alcohol.

Scientific Research Applications

[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Physical Properties References
[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester Cyclopropane with phenoxymethyl (3-Br, 5-Me), tert-butyl carbamate Not explicitly provided¹
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester Butyl chain with methoxy-benzylamino group, tert-butyl carbamate C₁₈H₂₉N₂O₃ 321.43 Pale pink viscous oil; 1H-NMR δ 1.37 (s, 9H) [1]
tert-Butyl (1-formylcyclopropyl)carbamate Cyclopropane with formyl group, tert-butyl carbamate C₉H₁₅NO₃ 185.22 [2]
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Cyclopropane with hydroxymethyl group, tert-butyl carbamate C₉H₁₇NO₃ 187.24 Melting point: 83°C; crystalline solid [3]
1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester Cyclopropane with 4-bromophenyl group, tert-butyl ester (not carbamate) C₁₄H₁₇BrO₂ 297.19 Density: ~1.355 g/cm³; predicted bp: 326.8°C [5]

¹ Molecular formula inferred as C₁₈H₂₄BrNO₃ based on structure.

Functional Group and Substituent Analysis

  • Carbamate vs. Ester Groups : The target compound and share a tert-butyl carbamate group, whereas is a carboxylic acid ester. Carbamates generally exhibit greater hydrolytic stability compared to esters .
  • Cyclopropane Substitution: The target compound’s phenoxymethyl group introduces bulk and aromaticity, differing from the hydroxymethyl (), formyl (), and bromophenyl () substituents. The 3-bromo-5-methyl-phenoxymethyl group in the target compound creates distinct steric and electronic effects compared to ’s para-bromophenyl group. The meta-substitution pattern may influence intermolecular interactions .
  • Aromatic Ring Effects : The methoxy group in is electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This difference could alter solubility and reactivity .

Spectral and Physical Property Trends

  • NMR Signatures : The tert-butyl group in all analogues produces a characteristic singlet near δ 1.37 ppm in 1H-NMR . Aromatic protons in the target compound would likely show splitting patterns distinct from ’s methoxy-substituted aromatic ring (δ 6.75–7.22 ppm) due to bromine’s deshielding effects .
  • Thermal Properties : The hydroxymethyl analogue () has a melting point of 83°C, while ’s predicted boiling point is 326.8°C. The target compound’s larger aromatic substituent may increase melting/boiling points relative to and .

Biological Activity

[1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is a synthetic organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound's IUPAC name is tert-butyl N-[1-[(3-bromo-5-methylphenoxy)methyl]cyclopropyl]carbamate. Its synthesis involves several steps starting from commercially available precursors, including bromination, cyclopropanation, and esterification. The following table summarizes the key synthetic routes:

Step Description
BrominationIntroduction of a bromine atom to the phenyl ring.
CyclopropanationFormation of the cyclopropyl group.
EsterificationFormation of the carbamic acid tert-butyl ester.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can modulate biological pathways. Research has indicated potential applications in pharmacology and biochemistry.

The compound may exert its effects through:

  • Enzyme Inhibition : Interacting with specific enzymes, potentially leading to therapeutic effects.
  • Receptor Modulation : Binding to receptors that influence various physiological processes.

Case Studies and Research Findings

Recent studies have investigated the biological activities of similar compounds, providing insights into potential applications for this compound.

  • Antioxidant Activity : A study on boronic acid derivatives highlighted significant antioxidant properties, suggesting that similar structural motifs could confer protective effects against oxidative stress .
  • Antibacterial Effects : Research on related compounds demonstrated effective antibacterial activity against strains such as Escherichia coli, indicating potential for this compound in antimicrobial applications .
  • Cytotoxicity in Cancer Cells : Investigations into structurally similar compounds have shown selective cytotoxicity towards cancer cell lines, suggesting that this compound may exhibit similar properties .

Comparative Analysis

A comparison with similar compounds reveals that variations in halogen substituents can significantly influence biological activity. The following table summarizes key differences:

Compound Halogen Substituent Biological Activity
This compoundBrominePotential antibacterial and anticancer effects
[1-(3-Chloro-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl esterChlorineModerate enzyme inhibition
[1-(3-Fluoro-5-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl esterFluorineLower cytotoxicity than brominated variant

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